molecular formula C18H26N2O2 B13962909 Benzyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate

Benzyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate

Cat. No.: B13962909
M. Wt: 302.4 g/mol
InChI Key: NYVOLEAQJYCVMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate is an organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework provides a rigid structure that can influence the compound’s biological activity and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a suitable amine with a spirocyclic ketone, followed by benzylation and subsequent functional group transformations. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or other transition metal catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols or amines to secondary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other functional groups using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, secondary amines.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

Benzyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Investigated for its potential as a ligand in receptor studies, particularly in the context of neurotransmitter receptors.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new polymers and materials with enhanced mechanical properties.

Mechanism of Action

The mechanism of action of Benzyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis, a form of programmed cell death . The compound’s spirocyclic structure allows it to fit into the active site of the enzyme, blocking its activity and preventing downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate is unique due to its combination of a spirocyclic structure with an aminomethyl group and a carboxylate ester. This combination provides a balance of rigidity and flexibility, allowing for specific interactions with biological targets and making it a versatile compound for various applications.

Properties

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

benzyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C18H26N2O2/c19-12-15-6-8-18(9-7-15)10-11-20(14-18)17(21)22-13-16-4-2-1-3-5-16/h1-5,15H,6-14,19H2

InChI Key

NYVOLEAQJYCVMF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CN)CCN(C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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